molecular formula C10H15N5O2 B1384325 1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1030670-35-9

1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide

Cat. No. B1384325
CAS RN: 1030670-35-9
M. Wt: 237.26 g/mol
InChI Key: QJHXLUACECQEPF-UHFFFAOYSA-N
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Description

“1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Antibacterial and Antioxidant Activities

1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide has been investigated for its antibacterial and antioxidant properties. A study synthesized a series of compounds, including this one, and found that some displayed promising antibacterial activity against certain bacteria and exhibited excellent antioxidant activities compared to standard drugs (Rambabu et al., 2021).

Anti-Angiogenic and DNA Cleavage Properties

This compound has also been studied for its potential in anti-angiogenic and DNA cleavage activities. A series of novel derivatives were synthesized, and their effects on inhibiting in vivo angiogenesis and DNA cleavage abilities were evaluated. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Computational and Nonlinear Optical (NLO) Studies

Another study focused on the synthesis and computational analysis of similar compounds, revealing their potential in nonlinear optical (NLO) properties and molecular docking. These findings indicated possible applications in tubulin polymerization inhibition and anticancer activity (Jayarajan et al., 2019).

Tubulin Inhibition for Antiproliferative Effects

Research has also identified this compound derivatives as a new chemical class of antiproliferative agents. These compounds act as tubulin inhibitors, demonstrating potential in cancer therapy (Krasavin et al., 2014).

Antimicrobial Activity

Additionally, these compounds have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal pathogens. Some compounds showed good to excellent antimicrobial activity, indicating their potential use in treating microbial infections (Devarasetty et al., 2019).

properties

IUPAC Name

1-(4-amino-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-7-5-8(16)14-10(13-7)15-3-1-6(2-4-15)9(12)17/h5-6H,1-4H2,(H2,12,17)(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHXLUACECQEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide
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1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide
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1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 4
1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 5
1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 6
1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide

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